3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound with a molecular weight of 184.22 . It contains a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid has been reported in the literature. For instance, derivatives of 5,6-dihydroimidazo[2,1-b]thiazole-3(2H)-one have been synthesized through reactions of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester .Molecular Structure Analysis
The molecular structure of 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Coordination Chemistry and Luminescent Materials
Overview: The unique structure of 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid allows it to form stable complexes with metal ions.
Applications:- Phosphorescent Iridium Complexes : Researchers synthesize iridium complexes using this compound as a ligand. These complexes find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Organic Synthesis
Overview: The compound’s reactivity and functional groups make it valuable in organic synthesis.
Applications:Mechanism of Action
Target of Action
Similar compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Based on the antimycobacterial properties of similar compounds , it can be inferred that this compound may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been shown to exhibit antimycobacterial properties , suggesting that this compound may lead to the inhibition of Mycobacterium tuberculosis growth.
properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPBYSAOSPLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid |
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